
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, also known as MNMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran compounds and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been extensively studied for its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and protein synthesis. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its selective cytotoxicity towards cancer cells, its broad-spectrum antimicrobial activity, and its relatively low toxicity. However, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also requires further research to fully understand its mechanism of action and potential applications in drug discovery and development.
Orientations Futures
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, including the further characterization of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide could also be studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Overall, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is a promising compound with significant potential for scientific research and drug development.
Méthodes De Synthèse
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent and a catalyst, which promotes the formation of the desired product. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-4-3-9(19-2)7-12(11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRJLSCKGNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)
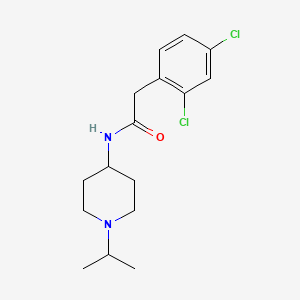
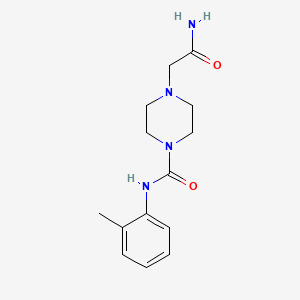
![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)
![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
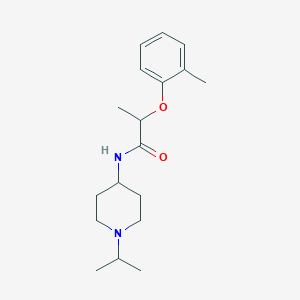
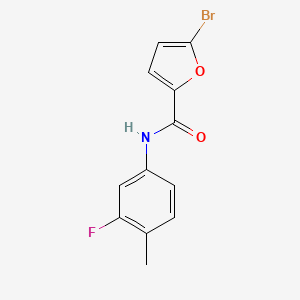
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
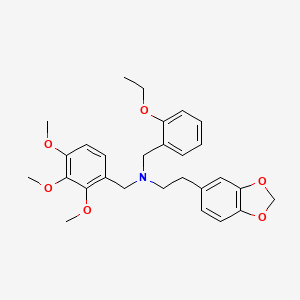
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)